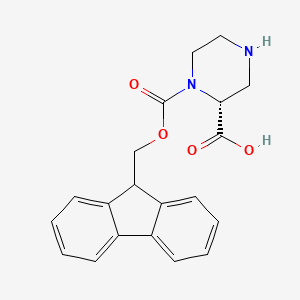
3-Amino-2-(4-methylcyclohexyl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 3-Amino-2-(4-methylcyclohexyl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-methylcyclohexanone with nitromethane to form a nitroalkane intermediate, which is then reduced to the corresponding amine using hydrogenation or other reducing agents . The final step involves the addition of a hydroxyl group to the amine, typically through a nucleophilic substitution reaction .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often utilize continuous flow reactors and other advanced technologies to ensure high yield and purity .
Analyse Chemischer Reaktionen
3-Amino-2-(4-methylcyclohexyl)propan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Reduction: The nitro group in the intermediate can be reduced to an amine using hydrogenation or other reducing agents.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Amino-2-(4-methylcyclohexyl)propan-1-ol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Amino-2-(4-methylcyclohexyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, while the hydroxyl group can participate in additional interactions . These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
3-Amino-2-(4-methylcyclohexyl)propan-1-ol can be compared with other similar compounds, such as 3-aminopropan-1-ol and 3-amino-1,1,1-trifluoro-2-(4-methylcyclohexyl)propan-2-ol .
3-aminopropan-1-ol: This compound has a similar structure but lacks the cyclohexyl group, making it less hydrophobic and potentially less bioactive.
3-amino-1,1,1-trifluoro-2-(4-methylcyclohexyl)propan-2-ol: This compound has a trifluoromethyl group, which can significantly alter its chemical properties and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields .
Eigenschaften
Molekularformel |
C10H21NO |
|---|---|
Molekulargewicht |
171.28 g/mol |
IUPAC-Name |
3-amino-2-(4-methylcyclohexyl)propan-1-ol |
InChI |
InChI=1S/C10H21NO/c1-8-2-4-9(5-3-8)10(6-11)7-12/h8-10,12H,2-7,11H2,1H3 |
InChI-Schlüssel |
UDRRFWZLPQMWJY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1)C(CN)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




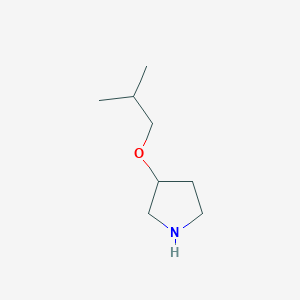
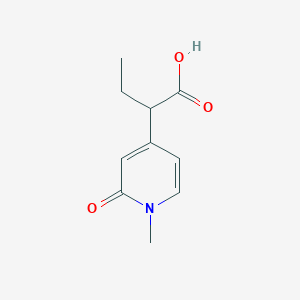
![6',7'-Dihydro-5'H-spiro[oxane-3,4'-thieno[3,2-c]pyridine]](/img/structure/B13309672.png)
![(3-Methylimidazo[1,2-A]pyridin-8-YL)methanol](/img/structure/B13309674.png)
![2-{Spiro[4.4]nonan-1-yl}ethan-1-amine](/img/structure/B13309684.png)
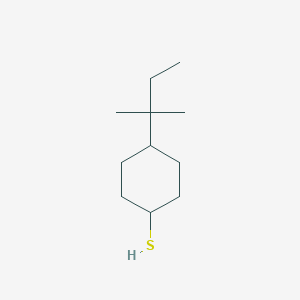
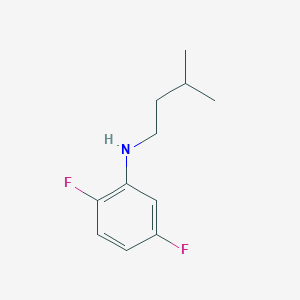
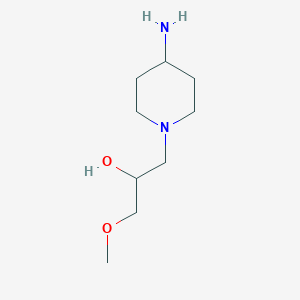
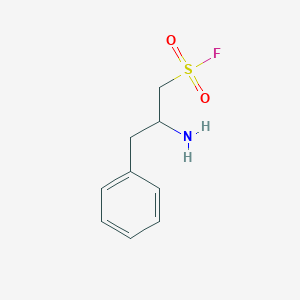
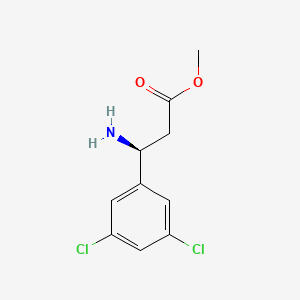
![4-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B13309715.png)
